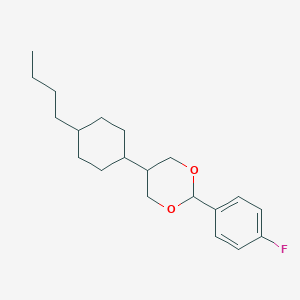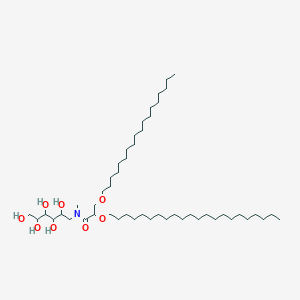
Sbgmg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sbgmg is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a unique method that involves the use of specific reagents and conditions. Sbgmg has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of Sbgmg is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been shown to activate specific receptors in cells, leading to the activation of downstream signaling pathways. This activation ultimately leads to the observed biological effects of Sbgmg.
Biochemische Und Physiologische Effekte
Sbgmg has been shown to have several biochemical and physiological effects. In vitro studies have shown that Sbgmg has anti-inflammatory, antitumor, and antimicrobial effects. Additionally, this compound has been shown to have antioxidant and neuroprotective effects. These properties make it a promising candidate for various research studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Sbgmg in lab experiments is its ability to produce consistent results. The synthesis method of Sbgmg has been optimized to produce a high-quality product, ensuring that the observed effects are due to the compound itself. However, one of the limitations of using Sbgmg in lab experiments is its limited solubility in water. This can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of Sbgmg. One potential direction is the development of new drugs based on the properties of Sbgmg. Additionally, further studies are needed to fully understand the mechanism of action of Sbgmg and its effects on specific signaling pathways. Finally, more research is needed to explore the potential applications of Sbgmg in various fields, including medicine, agriculture, and environmental science.
Conclusion
Sbgmg is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of Sbgmg has been optimized to produce a high-quality product suitable for various research applications. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for various research studies. While there are limitations to using Sbgmg in lab experiments, its potential applications make it a promising area for future research.
Synthesemethoden
The synthesis of Sbgmg involves the reaction of two specific reagents under specific conditions. The first reagent is compound A, which is reacted with compound B in the presence of a catalyst to produce Sbgmg. The reaction is carried out under controlled temperature and pressure conditions to ensure the production of a high-quality product. This method has been optimized to produce Sbgmg in high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
Sbgmg has been shown to have several potential applications in scientific research. One of the primary applications of Sbgmg is in the field of drug discovery. This compound has been shown to have several biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. These properties make it a promising candidate for the development of new drugs for various diseases.
Eigenschaften
CAS-Nummer |
135941-60-5 |
|---|---|
Produktname |
Sbgmg |
Molekularformel |
C50H101NO8 |
Molekulargewicht |
844.3 g/mol |
IUPAC-Name |
2-docosoxy-N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)propanamide |
InChI |
InChI=1S/C50H101NO8/c1-4-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-59-47(50(57)51(3)42-45(53)48(55)49(56)46(54)43-52)44-58-40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-5-2/h45-49,52-56H,4-44H2,1-3H3 |
InChI-Schlüssel |
XEKJRJQZHYFRDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(COCCCCCCCCCCCCCCCCCC)C(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Synonyme |
1-stearyl-2-behenylglycerate-3-N-methylglucamine SBGMG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
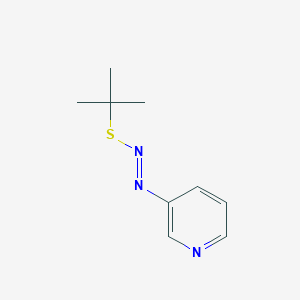
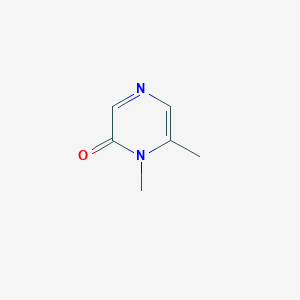
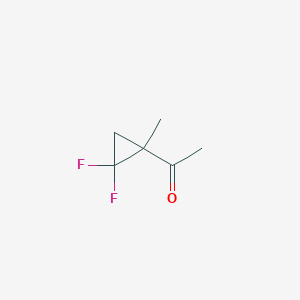
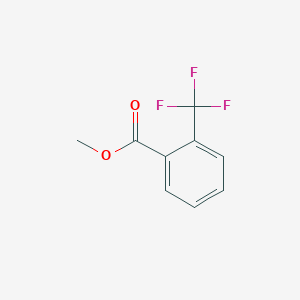
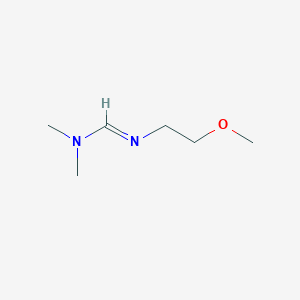
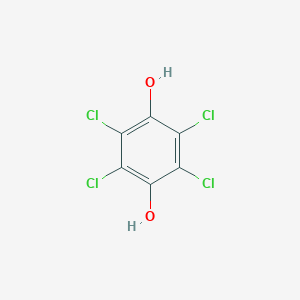
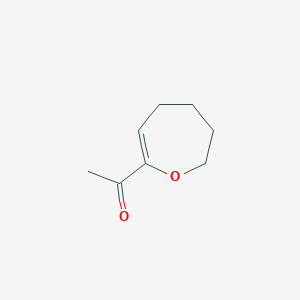
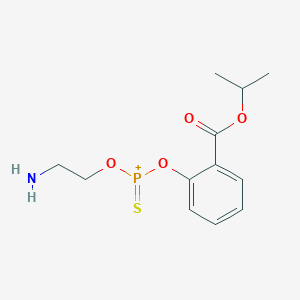
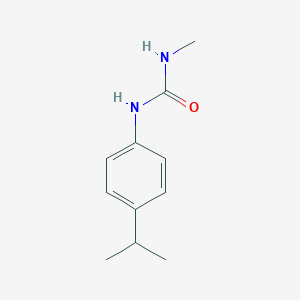
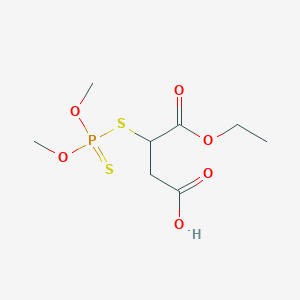
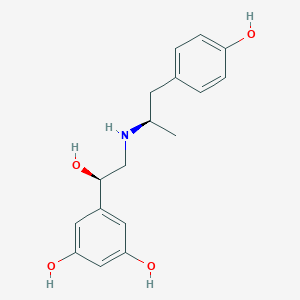
![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)
